molecular formula C10H8BrN B180838 7-Bromonaphthalen-1-amine CAS No. 136924-78-2

7-Bromonaphthalen-1-amine

Cat. No. B180838
M. Wt: 222.08 g/mol
InChI Key: MOCBIPDSFWDYOJ-UHFFFAOYSA-N
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Description

7-Bromonaphthalen-1-amine, also known as 1-Amino-7-bromonaphthalene, is a chemical compound with the CAS number 136924-78-2 . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular weight of 7-Bromonaphthalen-1-amine is 222.08 . The InChI code for this compound is 1S/C10H8BrN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H,12H2 .


Physical And Chemical Properties Analysis

7-Bromonaphthalen-1-amine is a solid at room temperature . . The compound should be stored in a refrigerator .

Scientific Research Applications

Environmental Microbiology and Biogenic Amines

Research in environmental microbiology highlights the degradation of biogenic amines by Pseudomonas species, showcasing the potential for bioremediation applications and the design of genetically modified microbes to eliminate biogenic amines from various sources (Luengo & Olivera, 2020).

Food Chemistry and Safety

Studies in food chemistry have reviewed analytical methods for determining biogenic amines in foods, emphasizing their importance due to toxicity and as indicators of food freshness or spoilage (Önal, 2007).

Hazardous Materials and Advanced Oxidation Processes

Research on nitrogen-containing hazardous compounds, including amines, outlines the efficacy of advanced oxidation processes for degradation, highlighting their importance in water treatment and environmental safety (Bhat & Gogate, 2021).

Marine Chemistry and Amine Detection

In marine chemistry, methodologies for determining total dissolved free primary amines in seawater have been optimized, contributing to our understanding of marine biochemistry and ecosystem health (Aminot & Kérouel, 2006).

CO2 Capture Technologies

Studies on amine-functionalized metal–organic frameworks (MOFs) for CO2 capture present innovative approaches to addressing climate change, with amine groups enhancing CO2 sorption capacity (Lin, Kong, & Chen, 2016).

Health Risks and Textile Industry

Research on the health risks due to exposure to chemicals in textiles, including aromatic amines, underscores the need for regulatory policies to ensure consumer safety and reduce exposure risks (Rovira & Domingo, 2019).

Safety And Hazards

7-Bromonaphthalen-1-amine is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . It is also suspected of causing genetic defects (H341) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for 7-Bromonaphthalen-1-amine are not mentioned in the available resources , it’s worth noting that compounds like this are often used in various fields of research and industry due to their unique physical and chemical properties. As our understanding of these compounds grows, they may find new applications in the future.

properties

IUPAC Name

7-bromonaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCBIPDSFWDYOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)Br)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623719
Record name 7-Bromonaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromonaphthalen-1-amine

CAS RN

136924-78-2
Record name 7-Bromonaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromonaphthalen-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of iron powder (1.66 g) in 25 ml water and 25% HCL (1.7 ml) was added 2-bromo-8-nitro-naphthalene (2.15 g, 8.5 mmol) and the reaction mixture was refluxed for 2 hours. The aqueous phase was extracted with ethyl acetate to give the crude product. Chromatography on silica gel (hexane/ethyl acetate 1/9 to 2/3) afforded 1.17 g (62%) of the product as brown oil. MS: m/e=222.2 (M+).
Quantity
2.15 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.66 g
Type
catalyst
Reaction Step Two
Yield
62%

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